2-(bromomethyl)-1-ethyl-4-methylbenzene
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Overview
Description
2-(Bromomethyl)-1-ethyl-4-methylbenzene is an organic compound with the molecular formula C10H13Br It is a derivative of toluene, where the methyl group is substituted with a bromomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-ethyl-4-methylbenzene typically involves the bromination of 1-ethyl-4-methylbenzene (p-ethyltoluene). The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is conducted under reflux conditions in a suitable solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
In an industrial setting, the bromination process can be scaled up using continuous flow reactors to ensure better control over reaction parameters and product quality. The use of halogenated solvents and radical initiators remains consistent with laboratory-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-ethyl-4-methylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include benzyl alcohols and benzoic acids.
Reduction: The major product is 1-ethyl-4-methylbenzene.
Scientific Research Applications
2-(Bromomethyl)-1-ethyl-4-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds, particularly those requiring a benzyl bromide moiety.
Material Science: The compound is used in the preparation of polymers and resins with specific properties.
Environmental Studies: It is utilized in the study of halogenated organic compounds and their environmental impact.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-1-ethyl-4-methylbenzene primarily involves its reactivity as a benzyl bromide derivative. The bromomethyl group is highly reactive towards nucleophiles, making it a valuable intermediate in substitution reactions. The compound can also participate in radical reactions due to the presence of the bromine atom .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in reactivity but lacks the ethyl and methyl substituents.
1-Bromo-2-methyl-4-ethylbenzene: Similar structure but with different substitution pattern.
2-(Chloromethyl)-1-ethyl-4-methylbenzene: Chlorine instead of bromine, leading to different reactivity.
Uniqueness
2-(Bromomethyl)-1-ethyl-4-methylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other benzyl halides.
Properties
CAS No. |
2742656-11-5 |
---|---|
Molecular Formula |
C10H13Br |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
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